TYIC(bzl)E(bzl)VEDQKEE
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Overview
Description
TYIC(bzl)E(bzl)VEDQKEE is a synthetic peptide with the sequence H-Thr-Tyr-Ile-Cys(Bzl)-Glu(OBzl)-Val-Glu-Asp-Gln-Lys-Glu-Glu-OH. This compound is a dibenzylated derivative known for its ability to inhibit HIV-1-induced cell fusion and infection in vitro .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TYIC(bzl)E(bzl)VEDQKEE involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The benzyl (Bzl) and benzyl ester (OBzl) protecting groups are used to protect the cysteine and glutamic acid residues, respectively .
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
TYIC(bzl)E(bzl)VEDQKEE can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: The benzyl protecting groups can be removed under acidic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Trifluoroacetic acid (TFA) for deprotection.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Deprotected peptide ready for further modifications.
Scientific Research Applications
TYIC(bzl)E(bzl)VEDQKEE has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in inhibiting HIV-1-induced cell fusion and infection.
Medicine: Potential therapeutic agent for HIV treatment due to its inhibitory effects on viral fusion.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of TYIC(bzl)E(bzl)VEDQKEE involves its interaction with the HIV-1 envelope glycoprotein gp120. This interaction prevents the fusion of the viral envelope with the host cell membrane, thereby inhibiting viral entry and infection. The peptide targets specific regions of gp120, blocking its ability to mediate cell fusion .
Comparison with Similar Compounds
Similar Compounds
(Cys(Bzl)84,Glu(OBzl)85)-CD4 (81-92): Another dibenzylated peptide with similar inhibitory effects on HIV-1.
H-Thr-Tyr-Ile-Cys(Bzl)-Glu(OBzl)-Val-Glu-Asp-Gln-Lys-Glu-Glu-OH: A fragment with sequence homology to the external envelope glycoprotein (gp120) of HIV.
Uniqueness
TYIC(bzl)E(bzl)VEDQKEE is unique due to its specific sequence and dibenzylated modifications, which enhance its stability and inhibitory activity against HIV-1. Its ability to completely inhibit HIV-1-induced cell fusion and infection in vitro sets it apart from other similar peptides .
Properties
Molecular Formula |
C76H108N14O26S |
---|---|
Molecular Weight |
1665.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-benzylsulfanylpropanoyl]amino]-5-oxo-5-phenylmethoxypentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C76H108N14O26S/c1-6-41(4)64(90-71(109)53(87-73(111)62(79)42(5)91)35-43-20-22-46(92)23-21-43)75(113)88-55(39-117-38-45-17-11-8-12-18-45)72(110)83-51(28-33-61(102)116-37-44-15-9-7-10-16-44)69(107)89-63(40(2)3)74(112)84-50(26-31-58(96)97)68(106)86-54(36-60(100)101)70(108)82-48(24-29-56(78)93)66(104)80-47(19-13-14-34-77)65(103)81-49(25-30-57(94)95)67(105)85-52(76(114)115)27-32-59(98)99/h7-12,15-18,20-23,40-42,47-55,62-64,91-92H,6,13-14,19,24-39,77,79H2,1-5H3,(H2,78,93)(H,80,104)(H,81,103)(H,82,108)(H,83,110)(H,84,112)(H,85,105)(H,86,106)(H,87,111)(H,88,113)(H,89,107)(H,90,109)(H,94,95)(H,96,97)(H,98,99)(H,100,101)(H,114,115)/t41-,42+,47-,48-,49-,50-,51-,52-,53-,54-,55-,62-,63-,64-/m0/s1 |
InChI Key |
XGNNAUIPMWXVKP-MVPQINCLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)OCC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H]([C@@H](C)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(CCC(=O)OCC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
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